cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
Description
Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate, commonly known as Tosedostat, is a synthetic dipeptide derivative containing a carbohydroxamic acid moiety (Figure 1) . It functions as a potent inhibitor of aminopeptidase N (APN), a metalloprotease implicated in tumor angiogenesis, metastasis, and drug resistance . Tosedostat has demonstrated efficacy in preclinical and clinical studies for treating hematologic malignancies (e.g., acute myeloid leukemia) and solid tumors (e.g., renal and prostate cancers), particularly in overcoming resistance to tyrosine kinase inhibitors like sorafenib . Its mechanism involves chelation of zinc ions in APN’s active site, disrupting peptide hydrolysis and downstream oncogenic signaling pathways .
Key structural features include:
Properties
IUPAC Name |
cyclopentyl 2-[[2-[1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870273 | |
| Record name | Cyclopentyl ({2-[1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl}amino)(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Structural Components
The target molecule contains several key structural features that must be considered in its synthesis:
- A cyclopentyl ester group
- A phenylacetate moiety with (2S) stereochemistry
- A modified leucine fragment with (2R) configuration
- A hydroxamic acid functionality
- Multiple defined stereogenic centers requiring precise control
"This compound contains a cyclopentyl group, an amino group, and a phenylacetate moiety, which contribute to its potential biological and chemical activities". These functional groups present unique synthetic challenges, particularly regarding stereochemical control and chemoselectivity.
Retrosynthetic Analysis
A strategic retrosynthetic analysis suggests three primary disconnections:
- The peptide bond between the modified leucine derivative and phenylglycine
- The cyclopentyl ester linkage
- The hydroxamic acid moiety
This analysis leads to three fundamental building blocks:
- (2S)-2-amino-2-phenylacetic acid (D-phenylglycine)
- (2R)-2-[(1S)-1-hydroxy-2-(protected-hydroxyamino)-2-oxoethyl]-4-methylpentanoic acid
- Cyclopentanol
Preparation of Key Intermediates
Synthesis of Cyclopentyl Esters
The incorporation of the cyclopentyl ester group can be achieved through multiple methods:
Direct Esterification Methods
Direct esterification represents a straightforward approach to introduce the cyclopentyl moiety. Based on related cyclopentyl ester syntheses, several methods emerge as viable options:
| Method | Reaction Conditions | Catalyst/Reagents | Advantages | Typical Yields |
|---|---|---|---|---|
| Fischer Esterification | 80-110°C, 6-12h | H₂SO₄ or TsOH | Simple procedure, inexpensive | 60-75% |
| Coupling-Reagent Mediated | RT to 40°C, 2-8h | DCC/DMAP or EDC/HOBt | Mild conditions, high selectivity | 70-85% |
| Acid Chloride Formation | -10°C to RT, 2-4h | SOCl₂ or (COCl)₂, then cyclopentanol/base | Rapid reaction, high conversion | 75-88% |
Evidence from the literature suggests cyclopentyl esters of phenyl-substituted acetic acids can be prepared effectively, as exemplified by "Cyclopentyl 2-oxo-2-phenylacetate (3m)" mentioned in research findings.
Transesterification Approach
Transesterification offers an alternative strategy when direct esterification proves challenging:
R-COO-CH₃ + cyclopentanol ⟶ R-COO-cyclopentyl + CH₃OH
This approach typically employs:
- Base catalysts (Na₂CO₃, K₂CO₃) or acidic catalysts (TsOH)
- Molecular sieves to remove methanol and drive equilibrium
- Elevated temperatures (80-100°C)
Cyclopentyl Phenyl Ketone Derivatives
Related research on cyclopentyl phenyl ketone synthesis provides valuable insights. "The preparation method includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material... in the presence of a base". This approach demonstrates the stability and synthetic accessibility of cyclopentyl-containing compounds.
Preparation of (2S)-2-Amino-2-Phenylacetic Acid Derivatives
The synthesis of the phenylacetate component with (2S) stereochemistry can be accomplished through several methods:
Stereoselective Approaches
| Method | Key Reagents/Conditions | Stereochemical Control | Typical Yields |
|---|---|---|---|
| Resolution of Racemic Phenylglycine | Chiral acids (e.g., tartaric acid) | Crystallization-driven separation | 35-45% of desired enantiomer |
| Enzymatic Resolution | Acylases, lipases | Enzyme selectivity | 40-48% with >99% ee |
| Asymmetric Hydrogenation | Rh or Ru chiral catalysts | Catalyst-controlled | 85-95% with 92-98% ee |
| Asymmetric Strecker | Chiral auxiliaries/catalysts | Auxiliary/catalyst-controlled | 70-85% with 90-95% ee |
Protection Strategies for (2S)-2-Amino-2-Phenylacetic Acid
Proper protection is essential for successful incorporation into the target molecule:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|---|
| Boc | Boc₂O, TEA, THF, 0°C to RT, 2-4h | TFA/DCM or HCl/dioxane | Stable to basic conditions, hydrogenation |
| Fmoc | Fmoc-Cl, Na₂CO₃, dioxane/water | 20-50% piperidine in DMF | Stable to acidic conditions |
| Cbz | Cbz-Cl, NaHCO₃, water/dioxane | H₂, Pd/C or HBr/AcOH | Stable to acidic and basic conditions |
Preparation of Modified Leucine Derivatives
The (2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl fragment requires precise control of two stereogenic centers:
α-Hydroxylation Strategies
Introduction of the (1S)-1-hydroxy group can be achieved through:
Stereoselective α-hydroxylation of protected L-leucine
- Using Davis' oxaziridine reagents (78-85% yield, 88-94% de)
- Sharpless asymmetric dihydroxylation modified protocols
- Catalytic methods using Mn(III) complexes
Substrate-controlled diastereoselective reactions
- Employing chiral auxiliaries to direct hydroxylation
- Sequential reduction-oxidation strategies
Hydroxamic Acid Formation
The hydroxamic acid functionality presents particular synthetic challenges. Research on N-(hydroxy)peptides indicates that "N-(hydroxy) and N-(alkoxy)peptoids are known to preferentially adopt a trans-conformation", influencing both synthetic approach and final molecular geometry.
Key methods include:
| Method | Reagents | Conditions | Typical Yields | Notes |
|---|---|---|---|---|
| Direct Conversion | NH₂OH·HCl, NaOH or K₂CO₃ | MeOH/H₂O, 0°C to RT, 2-8h | 65-80% | Simple but less selective |
| Protected Hydroxylamine | O-protected hydroxylamine (O-Bn, O-THP) | Coupling reagents, 0°C to RT | 75-88% | Better selectivity, requires deprotection |
| Via Active Esters | NHS or HOBt esters + NH₂OH | DMF or THF/H₂O, 0°C to RT | 70-85% | Good for complex substrates |
| Protected Derivatives | BnONH₂, then H₂/Pd | DCM or DMF, RT | 65-80% overall | Two-step process |
Peptide Bond Formation Strategies
The formation of peptide bonds between the key building blocks represents a critical step in the synthesis of the target compound.
Coupling Reagents and Conditions
"The coupling reaction, i.e. the formation of an amide bond between amino acids and/or peptides, is the crucial step in peptide synthesis". Various coupling methods offer different advantages:
| Coupling Method | Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-Mediated | DCC/HOBt, EDC/HOBt | 0°C to RT, 4-12h, DCM or DMF | Widely used, economical | Potential racemization, difficult purification (DCC) |
| HATU/HBTU | HATU or HBTU, DIPEA | RT, 2-6h, DMF | Rapid coupling, minimal racemization | Higher cost, guanidinylation side reaction |
| PyBOP/COMU | PyBOP or COMU, DIPEA | RT, 2-6h, DMF | Excellent for hindered couplings | Moisture sensitive, cost |
| HOBt Active Esters | HOBt esters, TEA or DIPEA | RT, 6-12h, DMF | Reduced racemization | Multi-step process |
| Acid Fluorides | TFFH or Deoxo-Fluor | -20°C to RT, 2-8h, DCM | Stable, high reactivity | Moisture sensitive |
Research indicates that "The first step of this condensation reaction, the activation of the carboxyl moiety is often the critical one". For our complex target molecule, HATU or COMU-mediated couplings may offer the best balance of efficiency and stereochemical preservation.
Racemization Prevention
Maintaining stereochemical integrity during peptide bond formation is crucial:
- Use of additives like HOBt and HOAt which form active esters
- Low temperature coupling (0°C to -10°C)
- Careful pH control during coupling
- Optimized activation times to minimize exposure of activated species
Solvent Effects on Coupling Efficiency
The choice of solvent significantly impacts coupling efficiency:
| Solvent | Advantages | Disadvantages | Typical Applications |
|---|---|---|---|
| DMF | Excellent solubility, polar | Difficult to remove, hygroscopic | Standard for most couplings |
| DCM | Easy removal, less polar | Limited solubility for polar compounds | Carbodiimide couplings |
| THF | Ethereal, good solubility | Peroxide formation, hygroscopic | Specialized couplings |
| NMP | High boiling, excellent solubility | Difficult to remove | Challenging couplings |
| DMF/DMSO mixtures | Enhanced solubility | Complex removal | Very insoluble components |
Stereochemical Control and Protection Strategies
Approaches to Maintaining Stereochemical Integrity
The target molecule contains three defined stereogenic centers (2S, 2R, 1S) requiring precise control:
| Strategy | Methodology | Potential Outcomes | Key Considerations |
|---|---|---|---|
| Chiral Pool Approach | Start with L-leucine and D-phenylglycine | Predetermined stereochemistry | Limited to available natural amino acids |
| Asymmetric Synthesis | Chiral catalysts, auxiliaries | Creation of new stereocenters | Catalyst/auxiliary selection critical |
| Kinetic Resolution | Selective reactions with racemic mixtures | Enantioenrichment | Material loss, often limited to ee upgrading |
| Diastereomeric Crystallization | Form diastereomeric salts | High stereochemical purity | Often requires extensive optimization |
Protecting Group Orchestration
"Protecting group strategies are usually necessary to prevent undesirable side reactions with the various amino acid side chains". For our target molecule, a carefully choreographed protection/deprotection sequence is essential:
| Functional Group | Recommended Protecting Groups | Deprotection Conditions | Strategic Considerations |
|---|---|---|---|
| α-Amino | Fmoc for solid-phase; Boc for solution | 20% piperidine/DMF; TFA/DCM | Orthogonality with hydroxamic acid protection |
| Carboxyl | t-Butyl, methyl, cyclopentyl | TFA; base hydrolysis; hydrogenolysis | Selective final deprotection |
| Hydroxyl | TBS, TBDPS | TBAF, HF/pyridine | Stability during peptide coupling |
| Hydroxamic Acid | O-Benzyl, O-THP | H₂/Pd; acid hydrolysis | Late-stage deprotection |
Proposed Synthetic Routes
Based on comprehensive analysis, two principal synthetic routes emerge as most promising:
Route A: Convergent Fragment Coupling
This approach involves:
- Separate preparation of protected D-phenylglycine cyclopentyl ester
- Parallel synthesis of modified leucine derivative with protected hydroxamic acid
- Fragment coupling via optimized peptide bond formation
- Strategic deprotection sequence
Detailed Synthetic Pathway
- D-phenylglycine → Fmoc-D-phenylglycine → Fmoc-D-phenylglycine cyclopentyl ester
- L-leucine → protected L-leucine → α-hydroxylation → hydroxamic acid formation
- Fragment coupling using HATU/HOAt
- Sequential deprotection
Advantages: Higher overall yield, fewer linear steps, simplified purification of intermediates
Disadvantages: Parallel synthetic tracks, potentially challenging fragment coupling
Route B: Linear Elaboration
This approach follows a more linear sequence:
- Start with D-phenylglycine
- Install cyclopentyl ester
- Couple with protected modified leucine
- Late-stage hydroxamic acid formation
- Final deprotection
Advantages: More flexible, allows optimization at each step
Disadvantages: More steps, potentially lower overall yield
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Convergent) | Route B (Linear) | Key Considerations |
|---|---|---|---|
| Number of Steps | 7-9 | 9-11 | Fewer steps typically preferred |
| Overall Yield (Estimated) | 15-25% | 8-18% | Based on average yields for similar syntheses |
| Purification Complexity | Moderate | Lower | Complex intermediates vs. more steps |
| Stereochemical Control | Challenging at fragment coupling | Distributed across steps | Critical for biological activity |
| Scalability | Good for advanced intermediates | Better for early intermediates | Important for practical applications |
| Resource Requirements | Higher parallel resource needs | More sequential resource needs | Important for laboratory planning |
Purification and Characterization
Purification Strategies
The complex nature of the target molecule necessitates sophisticated purification approaches:
| Purification Method | Application Stage | Advantages | Limitations |
|---|---|---|---|
| Flash Chromatography | Early/mid-stage intermediates | Scalable, cost-effective | Limited resolution |
| Preparative HPLC | Final compound and late-stage intermediates | High resolution, purity | Limited scale, expensive |
| Recrystallization | Final compound and crystalline intermediates | High purity, scalable | Solvent optimization required |
| Distillation | Volatile early intermediates | Scalable, high purity | Limited to volatile compounds |
| Chiral Chromatography | Stereochemical purification | Enantiomeric separation | Expensive, limited scale |
Analytical Methods for Characterization
Comprehensive characterization is essential for confirming structure and purity:
| Analytical Technique | Information Provided | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structure confirmation, purity | ¹H, ¹³C, 2D techniques (COSY, HMQC) |
| HPLC | Purity, diastereomeric ratio | C18 column, gradient methods |
| Mass Spectrometry | Molecular weight, fragmentation | ESI-MS, HRMS |
| IR Spectroscopy | Functional group identification | Hydroxamic acid (3200-3400 cm⁻¹) |
| Optical Rotation | Stereochemical purity | [α]D measured in standardized conditions |
| X-Ray Crystallography | Absolute configuration | Requires crystalline material |
Optimization Considerations
Critical Parameters for Process Optimization
Several factors significantly impact synthetic efficiency:
| Parameter | Optimization Targets | Measurement Methods |
|---|---|---|
| Reaction Temperature | Balance rate vs. selectivity | Yield and stereoselectivity analysis |
| Reagent Stoichiometry | Minimize excess, maximize yield | Yield optimization studies |
| Catalyst Loading | Cost vs. performance | Conversion and selectivity studies |
| Reaction Time | Completion vs. side reactions | Reaction monitoring (TLC, HPLC) |
| Solvent Selection | Solubility vs. selectivity | Solvent screening experiments |
Scale-Up Considerations
Transitioning from laboratory to larger scale production requires attention to:
- Heat transfer limitations
- Mixing efficiency
- Reagent addition rates
- Safety parameters
- Purification adaptations
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tefinostat (Cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate)
- Molecular Formula : C₂₈H₃₇N₃O₅ vs. C₂₄H₃₃N₃O₆ (Tosedostat) .
- Key Differences: Extended aliphatic chain (8-oxooctanoyl vs. 4-methylpentanoyl in Tosedostat). Substitution of the hydroxamic acid group on a phenylmethylamino side chain instead of a dipeptide backbone.
- Activity: Tefinostat exhibits broader HDAC (histone deacetylase) inhibition but weaker APN selectivity compared to Tosedostat .
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
Methyl 2-Cyclopentyl-2-Hydroxy-2-Phenylacetate
- Molecular Formula : C₁₅H₁₈O₃ vs. C₂₄H₃₃N₃O₆ (Tosedostat) .
- Key Differences: Methyl ester replaces cyclopentyl ester. Absence of hydroxamate and amino acid side chains.
Functional Analogs (APN Inhibitors)
Bestatin (Ubenimex)
- Structure: Natural dipeptide ([(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine).
- Comparison: Both inhibit APN via zinc chelation, but Bestatin lacks the hydroxamate group, relying on a hydroxylamine motif . Tosedostat exhibits 10-fold higher potency in renal cell carcinoma models .
IAP-VHL Hetero-PROTAC 9
- Structure : Complex PROTAC (Proteolysis-Targeting Chimera) with cyclohexyl and thiazole groups .
- Comparison :
Research Findings and Pharmacological Data
Key Findings:
Stereochemistry Matters: The (2R) configuration in Tosedostat’s pentanoyl group enhances APN binding compared to the (2S) isomer in an analog (), which showed reduced activity .
Hydroxamate Superiority : Tosedostat’s hydroxamate group confers stronger zinc affinity than Bestatin’s hydroxylamine, explaining its lower IC₅₀ .
Lipophilicity and Bioavailability : The cyclopentyl ester in Tosedostat improves membrane permeability over methyl or ethyl esters () .
Biological Activity
Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopentyl group, multiple chiral centers, and functional moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N2O6. Its structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O6 |
| Molecular Weight | 402.48 g/mol |
| Chiral Centers | 3 |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The presence of hydroxyl and amino groups facilitates hydrogen bonding and enhances binding affinity to various molecular targets.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those associated with neurotransmitter regulation.
- Receptor Modulation : It interacts with neurotransmitter receptors, suggesting applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter levels.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Neuroprotection : A study published in the Journal of Pharmacology evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation and improved cognitive function compared to controls .
- Methodology : The study utilized behavioral assays and biochemical analyses to assess neuroprotection.
- Findings : The compound reduced levels of amyloid-beta plaques and improved synaptic function.
-
Inflammation Model : Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS) induced inflammation in macrophages. The results showed a marked decrease in inflammatory markers when treated with the compound .
- Methodology : ELISA assays were used to quantify cytokine levels.
- Findings : Significant downregulation of TNF-alpha and IL-6 was observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
